molecular formula C7H6F2O B1332098 3,5-Difluorobenzyl alcohol CAS No. 79538-20-8

3,5-Difluorobenzyl alcohol

Cat. No.: B1332098
CAS No.: 79538-20-8
M. Wt: 144.12 g/mol
InChI Key: LOGIHEKXJKHXEC-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its clear, colorless to slightly brown liquid form and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, this compound is produced through catalytic hydrogenation of 3,5-difluorobenzaldehyde. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, CrO3 in dichloromethane (DCM).

    Reduction: NaBH4, LiAlH4 in THF or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

3,5-Difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Difluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • 3,4-Difluorobenzyl alcohol
  • 2,5-Difluorobenzyl alcohol
  • 2,4-Difluorobenzyl alcohol

Comparison: 3,5-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological effects .

Properties

IUPAC Name

(3,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGIHEKXJKHXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335045
Record name 3,5-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79538-20-8
Record name 3,5-Difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-difluorobenzaldehyde (2.00 g, 14.1 mmol) in MeOH (20 mL) at 0-5° C. was added NaBH4 (1.06 g, 28.1 mmol) portionwise. The mixture was stirred at 0-5° C. for 1 h, quenched with brine, and then extracted with EtOAc (2×). The combined organic phases were washed with water and brine, then dried over Na2SO4 and concentrated under reduced pressure to give sub-title compound as a colorless oil. %). 1H NMR (300 MHz, CDCl3) δ 6.88 (m, 2H), 6.70 (m, 1H), 4.69 (s, 2H), 1.88 (br s, 1H) ppm.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 20 g portion of sodium borohydride was suspended (partially dissolved) in 80 ml of ethanol, and 380 ml of ethanol solution containing 125 g of 3,5-difluorobenzaldehyde to the suspension which was cooled in an ice bath. After the dropwise addition, this was stirred for 1 hour, the solvent was evaporated and the resulting residue was mixed with 400 ml of water. This was extracted with 700 ml of ethyl acetate, washed with water and saturated brine in that order and then dried with anhydrous sodium sulfate. By evaporating the solvent, 120 g of 3,5-difluorobenzyl alcohol was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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